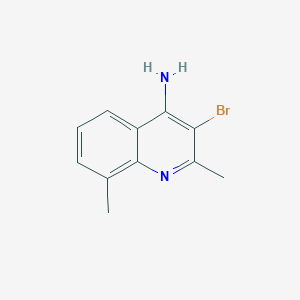

3-Bromo-2,8-dimethylquinolin-4-amine

説明

3-Bromo-2,8-dimethylquinolin-4-amine is a quinoline derivative featuring a bromine atom at position 3, methyl groups at positions 2 and 8, and an amino group at position 4. Quinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive scaffolds .

特性

分子式 |

C11H11BrN2 |

|---|---|

分子量 |

251.12 g/mol |

IUPAC名 |

3-bromo-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11BrN2/c1-6-4-3-5-8-10(13)9(12)7(2)14-11(6)8/h3-5H,1-2H3,(H2,13,14) |

InChIキー |

QMCSRWGLSJSCJP-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C)Br)N |

製品の起源 |

United States |

科学的研究の応用

3-Bromo-2,8-dimethylquinolin-4-amine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-Bromo-2,8-dimethylquinolin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.

類似化合物との比較

Substituent Variations and Structural Features

Key structural analogs differ in substituent positions and functional groups, influencing electronic properties, solubility, and reactivity:

Physical and Spectroscopic Properties

- Melting Points: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: 272–274°C . 4-Amino-3-bromo-5,7-difluoro-2-methylquinoline: Predicted density 1.707 g/cm³ and pKa 4.84 .

- NMR Data: Compound 8 () shows distinct ¹H-NMR signals for the difluoromethyl group (δ 7.14, J=55.7 Hz) and quinoline protons, contrasting with methyl-substituted analogs likely exhibiting upfield shifts for CH₃ groups .

Key Research Findings

Substituent Position Matters : Bromine at position 6 (compound 8) vs. 3 (target compound) alters steric and electronic interactions, affecting binding to biological targets .

Fluorine vs. Methyl: Fluorine substituents (e.g., in 3-Bromo-8-fluoroquinolin-4-amine) enhance metabolic stability compared to methyl groups but reduce electron density .

Synthetic Efficiency : One-step protocols (e.g., compound 8) offer advantages in library generation over multi-step routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。